Cas no 1898114-57-2 (2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)

2-(4-Bromo-2,6-difluorophenyl)-2-methylpropan-1-ol is a brominated and fluorinated aromatic alcohol with a tertiary carbon center, offering unique steric and electronic properties. Its structure, featuring both bromine and fluorine substituents, enhances reactivity in cross-coupling reactions and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the hydroxyl group allows for further functionalization, while the bulky 2-methylpropan-1-ol moiety influences selectivity in nucleophilic substitutions. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and stability under various reaction conditions. Its well-defined crystalline form ensures consistent purity for research and industrial applications.
2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol structure
1898114-57-2 structure
Product Name:2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol
CAS No:1898114-57-2
MF:C10H11BrF2O
MW:265.094549417496
CID:6137659
PubChem ID:117416457
Update Time:2025-10-31

2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol
    • 1898114-57-2
    • EN300-1926090
    • Inchi: 1S/C10H11BrF2O/c1-10(2,5-14)9-7(12)3-6(11)4-8(9)13/h3-4,14H,5H2,1-2H3
    • InChI Key: AFBDXDQYMLBDFP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)F)C(C)(C)CO)F

Computed Properties

  • Exact Mass: 263.99613g/mol
  • Monoisotopic Mass: 263.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol Pricemore >>

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Additional information on 2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol

Introduction to 2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol (CAS No. 1898114-57-2)

2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol, also known by its CAS number CAS No. 1898114-57-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, two fluorine atoms, and a hydroxyl group in a specific spatial arrangement. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

The synthesis of 2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol involves a series of carefully designed chemical reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on utilizing environmentally friendly reaction conditions, such as catalytic asymmetric synthesis and microwave-assisted synthesis, to enhance the efficiency of the process while minimizing waste generation. These advancements highlight the growing emphasis on sustainable chemistry practices in modern research.

The chemical structure of CAS No. 1898114-57-2 plays a crucial role in determining its reactivity and functionality. The bromine atom at the para position of the aromatic ring contributes to the compound's electrophilic substitution reactivity, while the fluorine atoms at the ortho positions introduce electron-withdrawing effects that influence the overall electronic distribution of the molecule. The hydroxyl group attached to the tertiary carbon further enhances the compound's ability to participate in hydrogen bonding and other intermolecular interactions.

In terms of applications, 2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol has been extensively studied for its potential use in drug discovery and development. Its unique structural features make it an ideal candidate for designing bioactive molecules with specific pharmacological properties. Recent research has demonstrated that this compound exhibits promising activity against various enzymes and receptors involved in disease pathways, suggesting its potential as a lead compound for therapeutic agents.

Beyond pharmaceutical applications, this compound has also found utility in materials science. Its ability to undergo various types of polymerization reactions makes it a valuable building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in synthesizing stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH levels.

The study of CAS No. 1898114-57-2 has also contributed significantly to our understanding of fundamental chemical principles. Its reactivity patterns provide valuable insights into the influence of substituents on aromatic systems and their interactions with other functional groups. This knowledge is essential for designing new molecules with desired properties and advancing our understanding of organic chemistry.

In conclusion, 2-(4-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol (CAS No. 1898114-57-) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future innovations in chemistry is likely to grow even further.

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